molecular formula C22H26N4O3S B2766238 N-((4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476434-81-8

N-((4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No. B2766238
CAS RN: 476434-81-8
M. Wt: 426.54
InChI Key: JXKJPSOFMBRDBB-UHFFFAOYSA-N
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Description

N-((4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C22H26N4O3S and its molecular weight is 426.54. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds containing triazole and benzamide functionalities have been synthesized and evaluated for their antimicrobial properties. For example, derivatives incorporating thiazole rings have been shown to possess significant antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. This suggests that compounds like N-((4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide could potentially be explored for antimicrobial applications (Desai, Rajpara, & Joshi, 2013).

Anticancer Activity

Research on similar compounds has also highlighted potential anticancer applications. For instance, some benzamide derivatives have demonstrated antiproliferative effects against various cancer cell lines, indicating that the compound may hold value in cancer research for the development of new therapeutic agents (Božić et al., 2017).

Molecular Docking Studies

Molecular docking studies of benzimidazole derivatives bearing triazole have been conducted to understand their mechanism of action as EGFR inhibitors, which are crucial in cancer therapy. These studies provide a foundation for using computational methods to explore the binding affinities and interaction mechanisms of similar compounds, potentially guiding the design of targeted therapies (Karayel, 2021).

Enzyme Inhibition

Another significant area of research involves enzyme inhibition, where compounds with the benzamide moiety have been studied for their potential as inhibitors against various enzymes. Such studies are pivotal for developing drugs that target specific metabolic pathways, indicating that this compound might be explored for similar applications (Virk et al., 2018).

properties

IUPAC Name

N-[[4-(4-ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-4-14-30-22-25-24-20(26(22)17-8-12-19(13-9-17)29-5-2)15-23-21(27)16-6-10-18(28-3)11-7-16/h6-13H,4-5,14-15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKJPSOFMBRDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=C(C=C2)OCC)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.